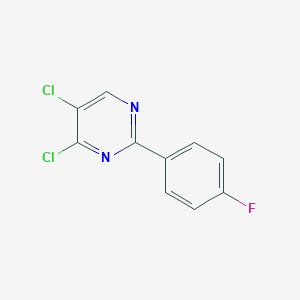

4,5-Dichloro-2-(4-fluorophenyl)pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a halogenated pyrimidine derivative featuring a fluorophenyl substituent at the 2-position and chlorine atoms at the 4- and 5-positions. Pyrimidine derivatives are critical in medicinal chemistry due to their role as bioisosteres for purines and their presence in antiviral, anticancer, and antimicrobial agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine typically involves the reaction of 2,4-dichloro-5-fluoropyrimidine with appropriate reagents. One common method is the Suzuki coupling reaction, where 2,4-dichloro-5-fluoropyrimidine reacts with (4-fluorophenyl)boronic acid in the presence of a palladium catalyst and a base . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms at positions 4 and 5 can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Oxidation and Reduction: The compound can participate in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

Coupling Reactions: Palladium catalysts (e.g., palladium acetate) and bases (e.g., potassium carbonate) are typical.

Major Products: The major products depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield 4,5-diamino-2-(4-fluorophenyl)pyrimidine.

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrimidine ring with chlorine substituents at positions 4 and 5, and a fluorophenyl group at position 2. This unique substitution pattern enhances its reactivity and biological activity, making it a valuable intermediate in various synthetic pathways.

Scientific Research Applications

-

Medicinal Chemistry

- Anticancer Activity : Recent studies have demonstrated that 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine exhibits significant anticancer properties. In vitro assays indicate that it inhibits the proliferation of various cancer cell lines with IC50 values ranging from 5.1 to 18.62 µM, showing comparable efficacy to established chemotherapeutics such as 5-fluorouracil and erlotinib.

- Antimicrobial Activity : The compound has shown promising results against various bacterial strains, particularly Gram-positive bacteria like Staphylococcus aureus. Its halogenated structure enhances its antimicrobial properties compared to non-halogenated counterparts .

-

Biological Activity

- Inhibition of Kinases : The compound has been identified as an inhibitor of key kinases such as the Epidermal Growth Factor Receptor (EGFR), which is crucial in cancer cell proliferation. It can induce apoptosis in cancer cells by blocking EGFR phosphorylation.

- Anti-inflammatory Properties : Research indicates that derivatives of this compound can inhibit inflammatory mediators like COX-2, with IC50 values as low as 0.04 µmol, suggesting strong potential for treating inflammatory diseases.

-

Chemical Synthesis

- Building Block for Complex Molecules : It serves as a versatile building block for synthesizing more complex heterocyclic compounds used in pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions allows for the introduction of various functional groups.

Case Studies

- Cancer Treatment : A study on the antiproliferative effects of this compound on prostate cancer PC-3 cells revealed a significant reduction in cell viability, indicating its potential as a therapeutic agent for cancer treatment.

- Inflammation Models : In carrageenan-induced paw edema models, compounds based on this pyrimidine structure displayed significant reductions in inflammation markers, supporting its use in treating inflammatory diseases.

- Antimicrobial Testing : In vitro tests against bacterial strains demonstrated that the compound exhibited potent antibacterial activity comparable to standard antibiotics like ciprofloxacin.

Mechanism of Action

The mechanism by which 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine exerts its effects depends on its specific application. In medicinal chemistry, its derivatives may act by inhibiting enzymes or receptors involved in disease pathways. For example, some pyrimidine derivatives inhibit tyrosine kinases, which are crucial in cancer cell proliferation . The molecular targets and pathways involved vary widely based on the specific derivative and its intended use.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence reactivity and intermolecular interactions. Key analogs include:

Key Observations :

- Halogen Placement : Chlorine at the 4,5-positions (target compound) vs. 4,6-positions (CAS 83217-12-3) alters electronic distribution, with 4,5-Cl likely increasing electrophilicity at the pyrimidine ring.

- Fluorophenyl Orientation : In 2-[3,5-bis(4-fluorophenyl)-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine, fluorophenyl groups form dihedral angles <10° with the pyrimidine ring, enhancing π-π stacking.

Crystal Packing and Intermolecular Interactions

- Hydrogen Bonding : Fluorine participates in C–H···F interactions (e.g., 2.16–9.66 Å in ), stabilizing crystal lattices.

- π-π Stacking : Compounds like CAS 1190735-18-2 exhibit π-π distances of ~3.74 Å, similar to fluorophenyl-pyrimidine derivatives.

- Halogen Effects : Isostructural Cl/Br analogs () show nearly identical packing but adjusted van der Waals radii, affecting solubility and melting points.

Physicochemical Properties

Solubility and Stability

Trends :

- Higher halogen content (e.g., Cl, Br) correlates with lower aqueous solubility but increased thermal stability.

- Fluorophenyl-rich compounds exhibit higher melting points due to rigid π-stacking (e.g., 548 K in ).

Spectral Data

Biological Activity

4,5-Dichloro-2-(4-fluorophenyl)pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with two chlorine atoms at positions 4 and 5, and a fluorophenyl group at position 2. The presence of halogen substituents often enhances the biological activity of pyrimidine derivatives by improving lipophilicity and modulating interactions with biological targets.

1. Anticancer Activity

Recent studies have demonstrated that this compound exhibits potent anticancer properties. For instance, in vitro assays revealed that this compound significantly inhibits the proliferation of various cancer cell lines, with IC50 values ranging from 5.1 to 18.62 µM depending on the specific cell line tested. Notably, it showed comparable efficacy to standard chemotherapeutics like 5-fluorouracil (5-FU) and erlotinib .

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Comparison Treatment | IC50 (µM) |

|---|---|---|---|

| A549 (Lung) | 5.1 | Erlotinib | 0.25 |

| MCF-7 (Breast) | 6.6 | 5-FU | 15 |

| HeLa (Cervical) | 18.62 | - | - |

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It demonstrated significant antibacterial activity against several strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Table 2: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) | Zone of Inhibition (mm) |

|---|---|---|

| E. coli | 40 | 24 |

| S. aureus | 50 | 30 |

| Pseudomonas aeruginosa | 45 | 19 |

3. Anti-inflammatory Activity

In addition to its anticancer and antimicrobial effects, this pyrimidine derivative has shown promising anti-inflammatory activity. Research indicates that it can significantly reduce levels of pro-inflammatory cytokines such as IL-6 and TNF-α in vitro, suggesting potential for treating inflammatory diseases .

Case Studies and Research Findings

A study conducted on transgenic mouse models demonstrated that compounds similar to this compound effectively stabilize microtubules and inhibit tumor growth in vivo. These findings indicate a mechanism involving modulation of cellular signaling pathways critical for cancer progression .

Another investigation focused on the SAR of related pyrimidine derivatives highlighted that the inclusion of electron-withdrawing groups like chlorine enhances anticancer potency through improved binding affinity to target proteins such as EGFR (epidermal growth factor receptor) .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4,5-Dichloro-2-(4-fluorophenyl)pyrimidine, and how are reaction conditions optimized?

- Methodological Answer : The synthesis of fluorophenyl-substituted pyrimidines typically involves nucleophilic substitution or cyclocondensation reactions. For example, analogous compounds are synthesized via refluxing intermediates with aryl aldehydes in dioxane/piperidine systems, followed by precipitation and recrystallization (e.g., ethanol/diethyl ether washes) . Key parameters include temperature control (reflux at ~100°C), stoichiometric ratios of reagents (e.g., 1:10 molar ratio of precursor to aldehyde), and solvent selection to improve yield and purity. Optimization may involve varying catalysts (e.g., alumina-supported reagents) or reaction times (6–8 hours) to minimize side products .

Q. Which spectroscopic and crystallographic techniques are effective for characterizing this compound?

- Methodological Answer :

- Spectroscopy : 1H/13C NMR and high-resolution mass spectrometry (HRMS) are standard for confirming molecular structure and purity.

- Crystallography : Single-crystal X-ray diffraction (SCXRD) using programs like SHELXL (for refinement) and ORTEP-3 (for visualization) provides precise structural data. SHELXL’s robust refinement algorithms handle disorder and twinning, critical for resolving complex substituent arrangements (e.g., fluorophenyl groups) .

- Validation : Tools like PLATON or CCDC validation suites ensure structural accuracy by checking for geometric outliers and data completeness .

Q. What safety protocols should be followed when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation .

- Spill Management : Evacuate the area, eliminate ignition sources, and use inert absorbents (e.g., sand) for solid spills. Contaminated solvents should be stored separately and disposed via certified waste handlers .

- Chronic Exposure : Regularly monitor liver function (via serum enzyme tests) due to potential hepatotoxicity observed in structurally related benzimidazoles .

Advanced Research Questions

Q. How can researchers resolve crystallographic data discrepancies during structure refinement?

- Methodological Answer :

- Disorder Handling : Use SHELXL’s PART and SUMP instructions to model disordered atoms (e.g., rotating fluorophenyl groups). Apply restraints (e.g., SIMU/DELU) to stabilize thermal motion parameters .

- Twinned Data : For twinned crystals, employ SHELXL’s TWIN/BASF commands to refine twin fractions. Validate results with R-value convergence (<5% difference between Rint and Rsigma) .

- Data Contradictions : Cross-validate using independent datasets or alternative software (e.g., Olex2 vs. SHELXTL) to identify systematic errors .

Q. What strategies address conflicting bioactivity data across studies for fluorophenyl-pyrimidine derivatives?

- Methodological Answer :

- Purity Verification : Confirm compound purity via HPLC (>95%) and elemental analysis to exclude batch variability .

- Assay Standardization : Use consistent cell lines (e.g., HepG2 for hepatotoxicity) and control for solvent effects (e.g., DMSO concentrations ≤0.1%) .

- Mechanistic Studies : Employ isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to validate target binding affinities independently .

Q. How can reaction conditions be optimized to reduce toxic byproducts during synthesis?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS or GC-MS to identify side products (e.g., chlorinated intermediates). Adjust reaction stoichiometry or switch to greener solvents (e.g., ethanol instead of dioxane) to suppress undesired pathways .

- Catalyst Screening : Test heterogeneous catalysts (e.g., Ca(OCl)2/Al2O3) to enhance selectivity and reduce halogenated waste .

- Flow Chemistry : Implement microreactors for better heat/mass transfer, minimizing decomposition and improving yield .

Q. What computational methods predict the reactivity of this compound in medicinal chemistry applications?

- Methodological Answer :

- DFT Calculations : Optimize molecular geometry at the B3LYP/6-31G* level to assess electrophilic regions (e.g., chloro substituents) for nucleophilic attack .

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinases), prioritizing substituent modifications that enhance binding (e.g., fluorophenyl’s hydrophobic interactions) .

- ADMET Prediction : Apply QSAR models in SwissADME to estimate bioavailability and toxicity risks, guiding structural tweaks .

Properties

Molecular Formula |

C10H5Cl2FN2 |

|---|---|

Molecular Weight |

243.06 g/mol |

IUPAC Name |

4,5-dichloro-2-(4-fluorophenyl)pyrimidine |

InChI |

InChI=1S/C10H5Cl2FN2/c11-8-5-14-10(15-9(8)12)6-1-3-7(13)4-2-6/h1-5H |

InChI Key |

QLKGIBKWKOQUJZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=NC=C(C(=N2)Cl)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.